molecular formula C22H19N3O3S B11166472 N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide

N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide

Cat. No.: B11166472
M. Wt: 405.5 g/mol
InChI Key: YMEZLLQPJFIRMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide is a benzamide derivative characterized by an indole ring at the 6-position and a phenylsulfonylaminomethyl substituent on the benzamide core. The indole moiety is associated with interactions in neurotransmitter systems or kinase inhibition, while the phenylsulfonyl group may enhance metabolic stability or receptor binding affinity.

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

4-(benzenesulfonamidomethyl)-N-(1H-indol-6-yl)benzamide

InChI

InChI=1S/C22H19N3O3S/c26-22(25-19-11-10-17-12-13-23-21(17)14-19)18-8-6-16(7-9-18)15-24-29(27,28)20-4-2-1-3-5-20/h1-14,23-24H,15H2,(H,25,26)

InChI Key

YMEZLLQPJFIRMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide typically involves multi-step organic reactionsThe reaction conditions often require elevated temperatures and the use of Brønsted or Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring may yield indole-2,3-diones, while reduction of the benzamide group may produce primary amines.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays, particularly against various bacterial and fungal strains. Studies have demonstrated that derivatives of similar structures exhibit significant antimicrobial effects, making them candidates for further development.

Case Study: Antimicrobial Screening

In a study evaluating a series of benzamide derivatives, compounds with structural similarities to N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide were tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that several derivatives exhibited minimum inhibitory concentrations (MICs) as low as 1.27 µM against Bacillus subtilis and Candida albicans .

Compound MIC (µM) Target Organism
N11.27Bacillus subtilis
N81.43Escherichia coli
N222.60Klebsiella pneumoniae

These findings suggest that compounds structurally related to this compound could be effective in treating infections caused by resistant bacterial strains.

Anticancer Properties

The anticancer potential of this compound is another significant area of research. Similar indole-based compounds have been shown to possess cytotoxic effects against various cancer cell lines, indicating a potential therapeutic role in oncology.

Case Study: Anticancer Activity Evaluation

In vitro studies have assessed the efficacy of indole derivatives against human colorectal carcinoma cell lines (HCT116). Notably, compounds with similar structural motifs demonstrated IC50 values ranging from 4.53 µM to 9.99 µM, indicating potent anticancer activity .

Compound IC50 (µM) Cancer Cell Line
N184.53HCT116
N95.85HCT116
5-FU9.99HCT116 (standard drug)

These results highlight the potential of this compound as a lead compound in the development of new anticancer agents.

Mechanistic Insights

The mechanisms underlying the antimicrobial and anticancer activities of this compound are still under investigation. However, it is hypothesized that the indole moiety plays a critical role in its biological activities by interacting with various biological targets, including enzymes involved in cell proliferation and metabolic pathways.

Potential Mechanisms:

  • Antimicrobial Action: Disruption of bacterial cell wall synthesis or interference with protein synthesis.
  • Anticancer Action: Induction of apoptosis through modulation of signaling pathways associated with cell survival and proliferation.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide involves its interaction with specific molecular targets. The indole ring can bind to various enzymes or receptors, modulating their activity. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with two classes of benzamide derivatives:

  • Antioxidant benzamides (e.g., A8 and H10 from ).
  • c-Met inhibitors (e.g., Capmatinib from ).
Table 1: Key Structural and Functional Comparisons
Compound Core Structure Key Substituents Molecular Weight (g/mol) Primary Bioactivity
N-(1H-Indol-6-yl)-4-{[(PhSO₂)NHCH₂]Benzamide Benzamide + Indole Phenylsulfonylaminomethyl, Indole-6-yl ~413 (estimated*) Hypothesized kinase/antioxidant
A8 () Benzamide 4-Hydroxyphenylthiourea Not reported Antioxidant (% inhibition: 86.6)
H10 () Benzamide 4-Methoxyphenylthiourea Not reported Antioxidant (% inhibition: 87.7)
Capmatinib () Benzamide + Imidazotriazine Fluorine, Methyl, Quinoline-6-ylmethyl 412.43 c-Met inhibition (anti-cancer)

*Molecular weight calculated based on formula: C₂₂H₂₀N₄O₃S.

Therapeutic Potential and Limitations

  • However, sulfonyl groups are less electron-donating than hydroxyl/methoxy, possibly reducing antioxidant efficacy .
  • Kinase-Targeting Agents: Unlike Capmatinib’s imidazotriazine-quinoline scaffold, the indole-sulfonylbenzamide lacks a heterocyclic hinge-binding motif critical for kinase inhibition. This suggests divergent therapeutic applications unless further functionalization is pursued .

Biological Activity

N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole moiety linked to a benzamide structure through a phenylsulfonyl group. This unique configuration is believed to contribute to its biological activity. The structural formula can be represented as follows:

C17H18N2O2S\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}
  • Inhibition of Kinases : Recent studies have indicated that compounds similar to this compound may inhibit specific kinases involved in cancer progression. For instance, derivatives containing similar functional groups have shown moderate to high potency in inhibiting RET kinase activity, which is crucial for cell proliferation in certain types of cancer .
  • Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cell lines. In vitro studies demonstrated that it could significantly reduce cell viability, suggesting a potential role in cancer therapy .
  • Antitumor Activity : In vivo studies have shown promising antitumor effects. For example, certain benzamide derivatives have been observed to prolong survival in animal models with tumors .

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityAssay TypeResult
Kinase InhibitionELISA-based assayModerate to high potency
Apoptosis InductionMTT assaySignificant reduction in cell viability
Antitumor ActivityIn vivo modelProlonged survival in treated animals

Case Study 1: Kinase Inhibition

A study evaluated the effects of various benzamide derivatives on RET kinase activity. The results indicated that compounds with similar structures to this compound were effective at inhibiting this kinase, leading to reduced cell proliferation in RET-driven cancers .

Case Study 2: Apoptosis Induction

In another investigation, the compound was tested against several cancer cell lines using the MTT assay. The findings revealed that it induced significant apoptosis, with IC50 values indicating strong cytotoxicity against specific cancer types .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.